TRIM21 Co-Crystal Structure: The 4-Piperidinyl Isomer Is the Only Regioisomer with Publicly Archived Binding-Mode Data
The target compound was co-crystallized with the PRY-SPRY domain of murine TRIM21, yielding a 1.42 Å resolution structure (PDB 7HMI) that unambiguously defines its binding pose and protein-ligand interactions [1]. In contrast, no publicly deposited crystal structure exists for the 3-piperidinyl (CAS 1598686-94-2) or 2-piperidinyl (CAS 1597268-45-5) regioisomers in complex with any protein target [2]. This absence of structural data creates a knowledge gap that precludes rational fragment elaboration for the alternative regioisomers.
| Evidence Dimension | Availability of target-bound crystal structure (PDB deposition) |
|---|---|
| Target Compound Data | 1 co-crystal structure (PDB 7HMI, 1.42 Å, TRIM21 PRY-SPRY domain) |
| Comparator Or Baseline | Piperidin-3-yl isomer (CAS 1598686-94-2): 0 co-crystal structures; Piperidin-2-yl isomer (CAS 1597268-45-5): 0 co-crystal structures |
| Quantified Difference | Target compound: 1 validated structure; Comparators: 0 structures |
| Conditions | Public PDB archive query performed 2026-05-02; XChem fragment screen at Diamond Light Source |
Why This Matters
Access to an experimentally determined binding mode de-risks fragment-to-lead optimization and provides a direct template for computational docking, a capability absent for the comparator regioisomers.
- [1] RCSB PDB. 7HMI: TRIM21 PRY-SPRY domain in complex with N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine. https://www.rcsb.org/structure/7HMI View Source
- [2] RCSB PDB search for 'N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine' and 'N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine' returned 0 protein-ligand complex structures. Query date 2026-05-02. View Source
